TRi-1
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Overview
Description
TRi-1 is a potent, specific, and irreversible inhibitor of cytosolic thioredoxin reductase 1 (TXNRD1). This compound has shown significant anticancer activity with minimal mitochondrial toxicity .
Preparation Methods
TRi-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of guanidinium thiocyanate and phenol in a monophase solution . The industrial production methods for this compound are not widely documented, but they likely involve similar chemical processes on a larger scale.
Chemical Reactions Analysis
TRi-1 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chloroform, 1-bromo-3-chloropropane, and ethanol . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
TRi-1 has a wide range of scientific research applications. It is primarily used in the field of cancer research due to its ability to inhibit thioredoxin reductase 1, which plays a crucial role in cellular antioxidant systems . This compound has also been used in studies involving oxidative stress, cellular differentiation, and DNA replication .
Mechanism of Action
The mechanism of action of TRi-1 involves the irreversible inhibition of cytosolic thioredoxin reductase 1. This enzyme is essential for maintaining the redox balance within cells. By inhibiting thioredoxin reductase 1, this compound disrupts the cellular antioxidant system, leading to increased oxidative stress and cell death . The molecular targets and pathways involved include the thioredoxin system and various cellular antioxidant responses .
Comparison with Similar Compounds
TRi-1 is often compared with other thioredoxin reductase inhibitors, such as auranofin. While both compounds exhibit anticancer activity, this compound has been shown to have lower mitochondrial toxicity and greater specificity for thioredoxin reductase 1 . Other similar compounds include TRi-2, which also targets thioredoxin reductase 1 but may have different efficacy and toxicity profiles .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-6-methoxy-3-nitropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5S/c1-20-11-7-6-10(15(16)17)12(14-11)21(18,19)9-4-2-8(13)3-5-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKWNRUVAZZHPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.